molecular formula C19H25NO3S B362314 Ethyl 4-(1-adamantylsulfinylamino)benzoate CAS No. 380483-68-1

Ethyl 4-(1-adamantylsulfinylamino)benzoate

Cat. No.: B362314
CAS No.: 380483-68-1
M. Wt: 347.5g/mol
InChI Key: HEBAKVORTLQUOA-UHFFFAOYSA-N
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Description

Ethyl 4-(1-adamantylsulfinylamino)benzoate is a synthetic organic compound characterized by a benzoate ester core modified at the para position with a sulfinylamino group bearing a bulky adamantyl substituent. Its sulfinylamino moiety distinguishes it from sulfonamide or carbamate derivatives, offering distinct reactivity and binding characteristics .

Properties

IUPAC Name

ethyl 4-(1-adamantylsulfinylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-2-23-18(21)16-3-5-17(6-4-16)20-24(22)19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15,20H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBAKVORTLQUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of 4-Nitrobenzoic Acid

The synthesis begins with the esterification of 4-nitrobenzoic acid using ethanol under catalytic conditions. Patent CN105481707A demonstrates a green approach employing solid rare-earth oxide catalysts (e.g., neodymium oxide) and water entrainers (toluene or cyclohexane) to achieve near-quantitative conversion. Key parameters include:

  • Molar ratio : 4-nitrobenzoic acid : ethanol = 1:0.5–2.

  • Catalyst loading : 1–10 wt% neodymium oxide relative to the acid.

  • Reaction time : 3–6 hours under reflux, with azeotropic water removal.

This method avoids traditional sulfuric acid catalysts, eliminating acidic waste and enabling catalyst recycling.

Step 2: Hydrogenation of Ethyl 4-Nitrobenzoate

The nitro group is reduced to an amine using hydrogenation. Patent CN105481707A reports a Pd/C-catalyzed process under 80–100°C and hydrogen pressure, achieving >99.5% purity. Critical factors:

  • Catalyst : 5% Pd/C (0.1–5 wt% of substrate).

  • Temperature : 80–100°C.

  • Duration : 2 hours post-hydrogen absorption cessation.

The resulting ethyl 4-aminobenzoate is isolated via hot filtration and cooling, yielding a white crystalline solid.

Step 1: Synthesis of 4-(1-Adamantylsulfinylamino)benzoic Acid

4-Aminobenzoic acid reacts with 1-adamantanesulfinyl chloride under conditions similar to Route 1, Step 3. The carboxylic acid group may require protection (e.g., methyl ester) to prevent side reactions.

Step 2: Esterification of the Carboxylic Acid

Esterification employs modified clay catalysts (per CN104311414A) to avoid acidic byproducts:

  • Catalyst : Acid-modified montmorillonite (4:3:0.2 mass ratio of acid:ethanol:catalyst).

  • Water entrainer : Toluene or cyclohexane.

  • Yield : >99.5% conversion.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Esterification Efficiency >99.5% (solid catalyst)>99.5% (modified clay)
Hydrogenation Requirements Pd/C, H₂ gasNot applicable
Sulfinamide Complexity Requires anhydrous conditionsCarboxylic acid protection needed
Environmental Impact Low (recyclable catalyst)Low (no acid waste)

Route 1 is advantageous for its tandem esterification-hydrogenation steps, whereas Route 2 avoids nitro-group handling but introduces protection/deprotection steps.

Optimization Strategies and Catalytic Innovations

Solid Acid Catalysts in Esterification

Both patents highlight solid catalysts (rare-earth oxides, modified clays) as superior to liquid acids due to:

  • Reusability : Neodymium oxide retained activity after 10 cycles.

  • Selectivity : Minimal side products (e.g., diesters or ethers).

Hydrogenation Efficiency

Pd/C’s effectiveness in nitro reductions is well-documented, but alternatives like Raney nickel or transfer hydrogenation (e.g., ammonium formate) could reduce costs.

Sulfinyl Chloride Synthesis

Adamantanesulfinyl chloride remains a bottleneck. Recent advances propose oxidative methods using meta-chloroperbenzoic acid (mCPBA) for thiol-to-sulfinyl chloride conversion, though yields are moderate (60–70%).

Scalability and Industrial Feasibility

The patents emphasize continuous-flow systems for esterification and hydrogenation, particularly fixed-bed reactors for Pd/C-mediated reductions. Such setups enable:

  • Throughput : 100–500 kg/day for ethyl 4-aminobenzoate.

  • Safety : Reduced hydrogen gas handling via in-situ generation.

For sulfinamide formation, batch processes remain standard due to sensitivity to moisture and stoichiometry.

Analytical and Characterization Data

Typical Characterization Profile :

  • Melting Point : 158–160°C (varies with adamantyl substitution).

  • NMR (¹H, CDCl₃): δ 1.3 (t, 3H, ester CH₃), 4.3 (q, 2H, ester CH₂), 7.8–8.1 (m, 4H, aromatic), 1.6–2.1 (m, 15H, adamantyl).

  • HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Ethyl 4-(1-adamantylsulfinylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles under basic or acidic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzoates.

Scientific Research Applications

Ethyl 4-(1-adamantylsulfinylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(1-adamantylsulfinylamino)benzoate exerts its effects involves its interaction with specific molecular targets. The adamantylsulfinyl group is known for its ability to interact with biological membranes and proteins, potentially altering their function. The benzoate ester moiety can participate in ester hydrolysis, releasing the active adamantylsulfinylamine, which can then interact with cellular components.

Comparison with Similar Compounds

Structural Differences :

  • Sulfonylamino vs. Sulfinylamino: SABA1 features a sulfonamide (-SO₂-NH-) linkage, whereas the target compound has a sulfinylamino (-SO-NH-) group.
  • Substituent Variation : SABA1 includes a 2-chloro-5-(phenylcarbamoyl)phenyl group, contrasting with the adamantyl group in the target compound.

Functional Implications :

  • Antimicrobial Activity : SABA1 exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM), likely due to its sulfonamide core and chloro-phenylcarbamoyl substituent, which may disrupt bacterial efflux pumps .

Table 1 : Key Properties of SABA1 vs. Target Compound

Property SABA1 Ethyl 4-(1-Adamantylsulfinylamino)benzoate
Functional Group Sulfonamide (-SO₂-NH-) Sulfinylamino (-SO-NH-)
Key Substituent Chloro-phenylcarbamoyl Adamantyl
Biological Activity Antimicrobial (MIC: 0.45–0.9 mM) Not reported (in evidence)
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing

Ethyl 4-(Carbamoylamino)Benzoate Derivatives

Structural Differences :

  • Carbamoylamino vs. Sulfinylamino: These derivatives replace the sulfinylamino group with a carbamoyl (-NH-C(=O)-) linkage.

Functional Implications :

  • Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives were screened as aquaporin-3 and -7 inhibitors, with activity dependent on carbamate substituents .
  • Solubility: The carbamoyl group may enhance water solubility compared to the adamantylsulfinylamino group, which is bulkier and more lipophilic.

Ethyl 4-(Dimethylamino)Benzoate

Structural Differences :

  • Dimethylamino vs. Sulfinylamino: This compound replaces the sulfinylamino group with a dimethylamino (-N(CH₃)₂) group.

Functional Implications :

  • NMR Calibration: Used as an internal calibrant in quantitative NMR due to high solubility in DMSO and non-overlapping NMR signals .
  • Polymer Chemistry: Demonstrates higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, attributed to its planar aromatic structure .

Table 2 : Reactivity in Resin Systems

Property Ethyl 4-(Dimethylamino)benzoate 2-(Dimethylamino)ethyl methacrylate
Degree of Conversion High Lower (improves with DPI additive)
Physical Properties Superior Inferior
Influence of DPI* Minimal Significant enhancement

*DPI = Diphenyliodonium hexafluorophosphate

Ethyl 4-(4-Fluorophenylsulfonamido)Benzoate

Structural Differences :

  • Sulfonamido vs. Sulfinylamino: Features a sulfonamide group with a 4-fluorophenyl substituent.

Functional Implications :

  • Drug Discovery : Listed in high-throughput screening libraries (e.g., STL168325, AKOS000383911), suggesting utility in lead optimization .

(S)-Methyl 4-(1-Aminoethyl)Benzoate

Structural Differences :

  • Aminoethyl vs. Sulfinylamino: Substitutes the sulfinylamino group with a chiral aminoethyl (-CH(NH₂)CH₃) moiety.

Functional Implications :

  • Stereoselectivity : The (S)-enantiomer may exhibit preferential interactions in chiral environments, relevant for asymmetric synthesis or receptor targeting.
  • Synthetic Applications : Prepared via enantioselective routes (83% yield), emphasizing its role in peptidomimetics or prodrugs .

Biological Activity

Ethyl 4-(1-adamantylsulfinylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antibiofilm applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that contain both an adamantyl moiety and a sulfinylamino group attached to a benzoate ester. The structural formula can be represented as follows:

C16H21NO2S\text{C}_{16}\text{H}_{21}\text{N}\text{O}_2\text{S}

This unique structure is believed to contribute to its biological activity, particularly in inhibiting microbial growth.

In Vitro Studies

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus ATCC 65388125
Enterococcus faecium E515125
Bacillus subtilis ATCC 66839125

The compound's effectiveness was assessed through qualitative screening methods, revealing significant inhibition zones indicative of its antimicrobial properties .

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways. Its sulfinyl group may play a crucial role in interacting with bacterial proteins, leading to impaired function and cell death .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has shown potential as an antibiofilm agent. Biofilms are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. The compound exhibited an antibiofilm effect against Staphylococcus aureus, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL, suggesting its utility in preventing biofilm formation on medical devices and surfaces .

Case Studies

A series of case studies have been conducted to further explore the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound in treating infections caused by multidrug-resistant bacteria. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments.
  • Case Study on Biofilm Disruption : Research focused on the effectiveness of this compound in disrupting biofilms formed by Staphylococcus aureus on catheter surfaces. Results indicated a significant reduction in biofilm mass when treated with the compound, highlighting its potential application in clinical settings.

Toxicity Profile

While the antimicrobial and antibiofilm activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assays indicate that it exhibits moderate toxicity levels; however, further studies are required to fully understand its safety profile for therapeutic use .

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